- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts, Angewandte Chemie, 2014, 53(32), 8348-8351

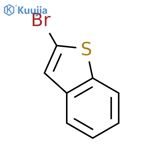

Cas no 95-15-8 (Thianaftene)

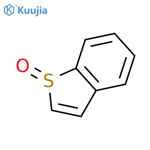

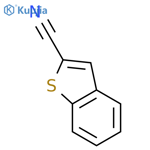

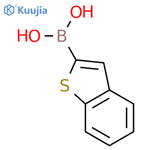

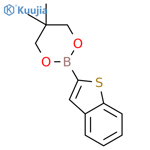

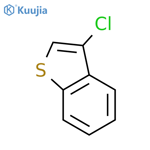

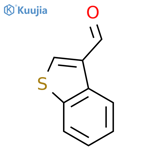

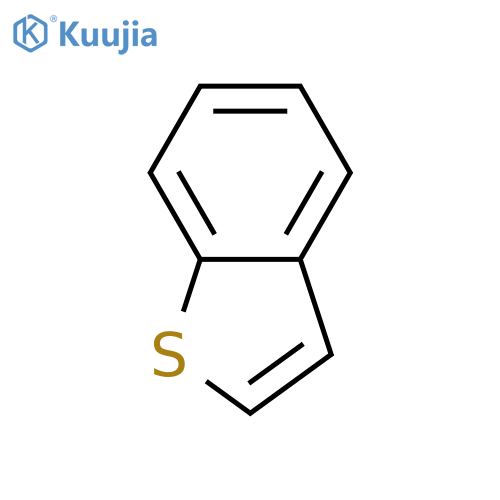

Thianaftene structure

Nom du produit:Thianaftene

Numéro CAS:95-15-8

Le MF:C8H6S

Mégawatts:134.198240756989

MDL:MFCD00005864

CID:34780

PubChem ID:24861944

Thianaftene Propriétés chimiques et physiques

Nom et identifiant

-

- Thianaphthene

- 1-Benzothiophene

- Thionaphthene

- benzo(b)thiophene

- thionaphthen

- Benzo[b]thiophene

- 1-BENZOTHIOPHEN

- Benzothiophene

- 1-Thiaindene

- BBT

- benzothiofuran

- Benzothiophen

- BZT

- Thianaphtene

- thianaphthalene

- Thianaphthen

- Thianapthene

- 2,3-Benzothiophene

- NSC 47196

- 11095-43-5

- NSC-47196

- NSC47196

- 1Thiaindene

- EINECS 202-395-7

- MFCD00005864

- UNII-073790YQ2G

- A845195

- Thianaphthene, 95%

- benzo[b]-thiophene

- CHEBI:35858

- NS00020042

- CS-D1193

- BDBM50167948

- Q-100899

- F0001-2267

- B0093

- AI3-15523

- STK053859

- hydrobenzothiophene

- CHEBI:35857

- 1Benzothiophene

- DTXCID9031276

- 13730-27-3

- Benzothiophene-5-D

- SY246286

- EN300-36787

- 95-15-8

- MFCD31699976

- THIANAPHTHENE [MI]

- CHEMBL87112

- AKOS005258172

- Thianaftene

- SCHEMBL7023

- BIDD:GT0845

- 073790YQ2G

- C8H6S

- GEO-00284

- PS-5775

- Q419709

- Thianaphthene, 98%

- DTXSID2052736

- Z370711590

- 2,3Benzothiophene

-

- MDL: MFCD00005864

- Piscine à noyau: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H

- La clé Inchi: FCEHBMOGCRZNNI-UHFFFAOYSA-N

- Sourire: S1C2C(=CC=CC=2)C=C1

- BRN: 80580

Propriétés calculées

- Qualité précise: 134.01900

- Masse isotopique unique: 134.019021

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 0

- Complexité: 101

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 0

- Le xlogp3: 3.1

- Poids moléculaire: 134.20

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 28.2

Propriétés expérimentales

- Couleur / forme: White foliar crystals

- Dense: 1.149 g/mL at 25 °C(lit.)

- Point de fusion: 30-33 °C (lit.)

- Point d'ébullition: 221-222 °C(lit.)

- Point d'éclair: Température Fahrenheit: 230°f

Degrés Celsius: 110 ° C - Indice de réfraction: 1.6332 (estimate)

- Solubilité: 0.13g/l

- Coefficient de répartition de l'eau: Insoluble

- Le PSA: 28.24000

- Le LogP: 2.90130

- Merck: 9303

- Solubilité: Soluble in ethanol, ether, acetone and general organic solvents, insoluble in water. It dissolves in concentrated sulfuric acid and turns cherry red. It disappears after heating.

- Pression de vapeur: 0.24 mmHg

Thianaftene Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H302,H411

- Déclaration d'avertissement: P273

- Numéro de transport des marchandises dangereuses:UN3077

- Wgk Allemagne:3

- Code de catégorie de danger: 22-51/53

- Instructions de sécurité: S22; S24/25; S36; S26

-

Identification des marchandises dangereuses:

- Niveau de danger:9

- Terminologie du risque:R22

- Groupe d'emballage:III

- TSCA:Yes

- Conditions de stockage:Inert atmosphere,Room Temperature

- Catégorie d'emballage:III

Thianaftene Données douanières

- Code HS:29349990

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Thianaftene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83840-5g |

Thianaphthene |

95-15-8 | 98% | 5g |

¥29.0 | 2022-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047208-25g |

Benzo[b]thiophene |

95-15-8 | 98% | 25g |

¥84.00 | 2024-04-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004447-5g |

Thianaphthene |

95-15-8 | ≥98% | 5g |

¥28.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004447-10g |

Thianaphthene |

95-15-8 | ≥98% | 10g |

¥34.00 | 2024-07-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12328-100g |

Benzo[b]thiophene, 98+% |

95-15-8 | 98+% | 100g |

¥3743.00 | 2023-03-01 | |

| Life Chemicals | F0001-2267-0.5g |

Thianaftene |

95-15-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12328-5g |

Benzo[b]thiophene, 98+% |

95-15-8 | 98+% | 5g |

¥508.00 | 2023-03-01 | |

| BAI LING WEI Technology Co., Ltd. | 193382-100G |

Thianaphthene, 98% |

95-15-8 | 98% | 100G |

¥ 623 | 2022-04-26 | |

| Ambeed | A303896-25g |

Thianaphthene |

95-15-8 | 98% | 25g |

$19.0 | 2025-02-28 | |

| Ambeed | A303896-500g |

Thianaphthene |

95-15-8 | 98% | 500g |

$309.0 | 2025-02-28 |

Thianaftene Méthode de production

Méthode de production 1

Conditions de réaction

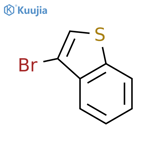

1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Palladium chloride Solvents: Water ; 2 min, rt

1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt

1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt

Référence

- Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water, Organic Letters, 2015, 17(5), 1122-1125

Méthode de production 3

Conditions de réaction

1.1 Solvents: Dimethylformamide ; 1 h, 130 °C

Référence

- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes, Organic Letters, 2016, 18(17), 4312-4315

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C

Référence

- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen, ChemSusChem, 2022, 15(5),

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207

Méthode de production 6

Conditions de réaction

1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ; 16 h, 120 °C

Référence

- Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic Acids, Chemistry - A European Journal, 2013, 19(42), 14034-14038

Méthode de production 7

Conditions de réaction

1.1 Solvents: Dichloromethane

Référence

- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes, Chemistry Letters, 1988, (10), 1637-8

Méthode de production 8

Méthode de production 9

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt

Référence

- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms, Journal of Organic Chemistry, 2012, 77(21), 9921-9925

Méthode de production 10

Conditions de réaction

Référence

- High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C

Référence

- A novel synthesis of benzo[b]thiophene, Research on Chemical Intermediates, 2013, 39(9), 4021-4024

Méthode de production 12

Conditions de réaction

1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C

Référence

- Gold-Catalyzed Proto- and Deuterodeboronation, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C

Référence

- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex, ACS Catalysis, 2022, 12(4), 2320-2329

Méthode de production 14

Conditions de réaction

1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C

Référence

- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C

Référence

- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209

Méthode de production 17

Conditions de réaction

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Chitosan Solvents: Methanol , Water ; 48 h, 30 bar, 120 °C

Référence

- A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides, Angewandte Chemie, 2017, 56(37), 11242-11247

Méthode de production 18

Conditions de réaction

1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

Référence

- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451

Méthode de production 19

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C

Référence

- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions, New Journal of Chemistry, 2022, 46(25), 12169-12176

Méthode de production 20

Thianaftene Raw materials

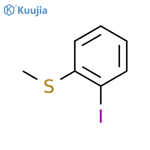

- 2-Iodothioanisole

- 5-bromo-1-benzothiophene

- Benzo[b]thiophene-2-boronic Acid

- 2-Bromobenzobthiophene

- 3-CHLORO-1-BENZOTHIOPHENE

- Benzobthiophene-2-carbonitrile

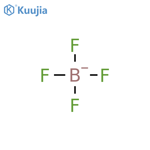

- Borate(1-),tetrafluoro-

- Benzothiophenesulfoxide

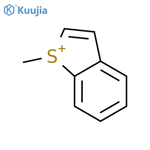

- 1-Methyl-1-benzothiophen-1-ium

- benzothiophene-3-carbaldehyde

- 1-benzothiophene-2-carboxylic acid

- 3-Bromo-1-benzothiophene

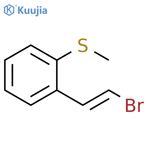

- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)

- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane

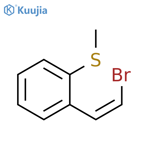

- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-

Thianaftene Preparation Products

Thianaftene Littérature connexe

-

Derek R. Boyd,Narain D. Sharma,Nimal Gunaratne,Simon A. Haughey,Martina A. Kennedy,John F. Malone,Christopher C. R. Allen,Howard Dalton Org. Biomol. Chem. 2003 1 984

-

2. Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenesManojkumar Janni,Annaram Thirupathi,Sahil Arora,S. Peruncheralathan Chem. Commun. 2017 53 8439

-

Derek R. Boyd,Narain D. Sharma,Brian McMurray,Simon A. Haughey,Christopher C. R. Allen,John T. G. Hamilton,W. Colin McRoberts,Rory A. More O'Ferrall,Jasmina Nikodinovic-Runic,Lydie A. Coulombel,Kevin E. O'Connor Org. Biomol. Chem. 2012 10 782

-

Mark C. Bagley,Jessica E. Dwyer,Maria D. Beltran Molina,Alexander W. Rand,Hayley L. Rand,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2015 13 6814

-

J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638

Related Articles

-

Nouvelles Compétences pour la Synthèse et les Applications du 1,1'-Bis(diméthoxy silanoyl)diphényle ……Jun 19, 2025

-

Caractérisation et applications de l'5-méthylbenzotriazole dans la chimie bio-pharmaceutique Ca……Jun 17, 2025

-

Étude de l'activité biologique du 2-(diméthoxyphosphinyl)-1-indane dans les thérapies contre le……Jun 19, 2025

-

Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025

-

Bortezomib Intermédiaire A : Nouvelles Perspectives en Chimie Bio-pharmaceutique Bortezomib Int……Jun 19, 2025

95-15-8 (Thianaftene) Produits connexes

- 5381-25-9(benzothiophene-3-carboxylic acid)

- 520-72-9(Benzo[b]thiophen-3-ol)

- 205-43-6(Benzobnaphtho1,2-dthiophene)

- 239-35-0(1,2-Benzo-9-thiafluorene)

- 202-72-2(Diphenanthro[9,10-b:9',10'-d]thiophene)

- 132-65-0(Dibenzothiophene)

- 111406-87-2(Zileuton)

- 268-77-9(Naphtho[2,3-b]thiophene)

- 1198-51-2(3-(Bromomethyl)-5-chlorobenzobthiophene)

- 6314-28-9(1-benzothiophene-2-carboxylic acid)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-15-8)Thianaphthene

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:95-15-8)Thianaftene

Pureté:99%/99%

Quantité:500g/1kg

Prix ($):278.0/473.0